molecular formula C18H25NO13 B014058 4-nitrophenyl-beta-D-cellobioside CAS No. 3482-57-3

4-nitrophenyl-beta-D-cellobioside

カタログ番号: B014058
CAS番号: 3482-57-3
分子量: 463.4 g/mol
InChIキー: IAYJZWFYUSNIPN-KFRZSCGFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Nitrophenyl-β-D-cellobioside (pNPC, CAS 3482-57-3) is a synthetic chromogenic substrate widely used to assay cellulase activity, particularly for β-glucosidases and cellobiohydrolases. Structurally, it consists of a cellobiose moiety (two β-1,4-linked glucose units) conjugated to a 4-nitrophenyl group. Upon enzymatic hydrolysis, the 4-nitrophenol aglycone is released, producing a yellow color measurable at 405–420 nm . Its applications span biofuel research, enzyme characterization, and industrial biotechnology, where cellulases are critical for lignocellulosic biomass degradation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl beta-D-cellobioside typically involves the glycosylation of 4-nitrophenol with cellobiose. This reaction is catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent system, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of 4-Nitrophenyl beta-D-cellobioside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then subjected to rigorous quality control measures to ensure it meets industry standards .

化学反応の分析

Types of Reactions: 4-Nitrophenyl beta-D-cellobioside primarily undergoes hydrolysis reactions. It is hydrolyzed by cellulases, including exoglucanase, endoglucanase, and beta-glucosidase, to produce 4-nitrophenol and cellobiose .

Common Reagents and Conditions: The hydrolysis of 4-Nitrophenyl beta-D-cellobioside is typically carried out in aqueous solutions at optimal pH and temperature conditions for the specific cellulase enzyme being used. Common reagents include buffer solutions to maintain pH and cellulase enzymes .

Major Products: The major product of the hydrolysis reaction is 4-nitrophenol, which is a yellow compound that can be detected spectrophotometrically. Cellobiose is also produced as a byproduct .

科学的研究の応用

Enzyme Activity Assays

NPC is primarily used as a substrate for assaying the activity of various cellulases, such as β-D-cellobiosidase and cellobiohydrolases. When these enzymes cleave NPC, they release p-nitrophenol, which can be quantitatively measured spectrophotometrically, providing insights into enzyme kinetics and activity levels.

  • Example Study : The hydrolysis of NPC by the endocellulase Cel5A from Thermobifida fusca demonstrated the compound's utility in elucidating enzymatic pathways and kinetics. The study derived expressions for the rate of p-nitrophenol formation based on enzyme concentration and substrate concentration, confirming the presence of competing transglycosylation pathways during hydrolysis .

Characterization of Cellulolytic Enzymes

NPC is integral to characterizing various cellulolytic enzymes from microbial sources. It helps researchers understand enzyme specificity, efficiency, and the effects of different conditions on enzyme activity.

  • Case Study : Research on an exo-beta-1,4-glucanase from Ruminococcus flavefaciens utilized NPC to monitor enzyme purification processes, revealing that over 85% of the enzyme activity was extracellular .

Mechanistic Studies

The compound is also employed in mechanistic studies to explore the hydrolysis mechanisms of glycosidic bonds. By analyzing the products formed during NPC hydrolysis, researchers can infer details about enzyme mechanisms and substrate interactions.

  • Example : A mechanistic model developed for NPC hydrolysis allowed researchers to derive important kinetic parameters that govern the selectivity between hydrolysis and transglycosylation .

Comparative Applications Table

Application AreaDescriptionKey Findings/Examples
Enzyme Activity AssaysUsed to measure cellulase activity through p-nitrophenol releaseAssay for β-D-cellobiosidase activity using spectrophotometry
Enzyme CharacterizationHelps characterize cellulolytic enzymes from various microorganismsStudy on Ruminococcus flavefaciens revealing extracellular activity
Mechanistic StudiesInvestigates hydrolysis mechanisms and product formationKinetic modeling of Cel5A hydrolysis pathways

作用機序

The mechanism of action of 4-Nitrophenyl beta-D-cellobioside involves its hydrolysis by cellulase enzymes. The enzymes bind to the compound and catalyze the cleavage of the glycosidic bond, resulting in the formation of 4-nitrophenol and cellobiose. The molecular targets are the glycosidic bonds within the compound, and the pathways involved include the enzymatic hydrolysis of cellulose .

類似化合物との比較

Structural and Functional Overview

The following table summarizes key properties of pNPC and structurally/functionally related substrates:

Compound Name CAS Molecular Formula Enzyme Target Detection Method Key Applications
4-Nitrophenyl-β-D-cellobioside 3482-57-3 C₁₈H₂₅NO₁₃ Cellulases (β-glucosidases) Colorimetric (405–420 nm) Cellulase activity assays, biofuel research
4-Nitrophenyl-β-D-glucopyranoside (pNPG) - C₁₂H₁₅NO₈ β-Glucosidases Colorimetric (405–420 nm) General β-glucosidase screening
4-Methylumbelliferyl-β-D-cellobioside (MU-CB) - C₁₉H₂₄O₁₂ Cellulases Fluorometric (Ex: 360 nm, Em: 450 nm) High-sensitivity cellulase assays
2-Chloro-4-nitrophenyl-β-D-cellobioside (Cl-pNPC) 135743-28-1 C₁₈H₂₄ClNO₁₃ Cellulases Colorimetric (540 nm) Ethanol production optimization
4-Nitrophenyl-β-D-xyloside (pNPX) 2001-96-9 C₁₁H₁₃NO₇ β-Xylosidases Colorimetric (405–420 nm) Hemicellulose degradation studies
4-Methyl-7-thioumbelliferyl-β-D-cellobioside (MUS-CB) - C₁₉H₂₃NO₁₁S Cellulases Fluorometric (binding studies) Pre-steady-state cellulase kinetics
4-Nitrophenyl N,N-diacetyl-β-D-chitobioside 7284-16-4 C₂₂H₃₁N₃O₁₃ Chitinases Colorimetric (405–420 nm) Chitinase activity assays

Key Comparative Analysis

Detection Sensitivity and Methodology

  • pNPC vs. MU-CB : While pNPC relies on colorimetric detection, MU-CB releases fluorescent 4-methylumbelliferone, enabling ~100-fold higher sensitivity . MU-CB is preferred for low-activity enzyme samples, whereas pNPC is cost-effective for routine assays.
  • Cl-pNPC : The chloro substituent shifts the absorbance maximum to 540 nm, reducing interference in complex mixtures .

Enzyme Specificity

  • pNPC and MU-CB target cellulases, but pNPX is specific to β-xylosidases involved in hemicellulose degradation .
  • MUS-CB is a nonhydrolyzable analog used to study cellulase binding thermodynamics without catalytic interference .

Kinetic Parameters

  • For MU-CB , Trichoderma reesei endoglucanase exhibits $ Km = 1.25 \, \text{mM} $ and $ k{cat} = 7.9 \, \text{s}^{-1} $ .

生物活性

4-Nitrophenyl-beta-D-cellobioside (pNP-Cel) is a synthetic chromogenic substrate widely utilized in enzymatic assays to study cellulase activity. This compound mimics cellobiose, a disaccharide composed of two glucose units linked by a beta-1,4-glycosidic bond, and serves as an important tool for characterizing various cellulolytic enzymes. The hydrolysis of pNP-Cel produces 4-nitrophenol, a yellow compound that can be quantified spectrophotometrically, facilitating the measurement of cellulase activity.

  • Molecular Formula : C18H21NO11
  • Molecular Weight : 427.35 g/mol
  • Appearance : Yellow crystalline powder
  • Solubility : Slightly soluble in water and ethanol
  • Stability : Stable at room temperature; decomposes above 80°C

The biological activity of pNP-Cel primarily involves its hydrolysis by various cellulases, including exoglucanases, endoglucanases, and beta-glucosidases. The reaction can be summarized as follows:

pNP Cel+Cellulase4 Nitrophenol pNP +Cellobiose\text{pNP Cel}+\text{Cellulase}\rightarrow \text{4 Nitrophenol pNP }+\text{Cellobiose}

The release of 4-nitrophenol can be monitored at an absorbance of 405 nm, allowing researchers to quantify enzyme activity effectively.

Substrate Specificity

Different cellulases exhibit varying degrees of activity towards pNP-Cel. For instance:

  • Cel5A from Thermobifida fusca demonstrates significant hydrolytic activity, with studies indicating that the dominant reaction pathway involves the hydrolysis of the aglyconic bond, producing both cellobiose and 4-nitrophenol .
  • Endoglucanase from Trichoderma harzianum has been characterized using pNP-Cel to assess its functional properties and kinetic parameters .

Kinetic Studies

Kinetic parameters such as KmK_m (Michaelis constant) and kcatk_{cat} (turnover number) are crucial for understanding enzyme efficiency. For example:

EnzymeKmK_m (mM)kcatk_{cat} (s1^{-1})
Cel5A1.621.6
Endoglucanase from T. harzianumVariesVaries

These parameters indicate the affinity of the enzyme for the substrate and its catalytic efficiency.

Microbial Studies

pNP-Cel is extensively used to study cellulolytic bacteria isolated from various environments. For example, research has shown that certain strains can degrade cellulose efficiently while also promoting plant growth through mechanisms like phosphate solubilization .

Industrial Relevance

In industrial applications, particularly in biofuel production and paper processing, pNP-Cel helps optimize cellulase formulations to enhance cellulose degradation efficiency. Understanding the enzymatic pathways involved can lead to improved processes in these sectors.

Case Studies

  • Characterization of Cellulases : A study focused on the characterization of endoglucanases from soil-derived bacteria showcased how pNP-Cel could differentiate between enzyme activities based on substrate specificity and environmental conditions .
  • Enzyme Engineering : Research involving the engineering of cellulases for enhanced activity against pNP-Cel has implications for biofuel production, where efficient cellulose breakdown is critical for converting biomass into fermentable sugars .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 4-nitrophenyl-β-D-cellobioside, and how are impurities minimized?

  • Methodological Answer : Synthesis typically involves phase-transfer catalysis, such as reacting hepta-acetylated cellobiosyl bromide with 4-nitrophenol in a two-phase system. Critical steps include controlling reaction temperature (20–25°C) and using anhydrous conditions to minimize hydrolysis byproducts. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Impurity profiles are assessed via TLC (silica gel 60 F254) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is 4-nitrophenyl-β-D-cellobioside characterized for purity and structural integrity in enzymatic assays?

  • Methodological Answer : Purity is validated using TLC (≥98% by single-spot analysis) and HPLC-UV (C18 column, λ=300 nm). Structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry (ESI-MS). For enzymatic studies, batch-to-batch consistency is ensured by verifying kinetic parameters (e.g., Km and Vmax) against reference standards .

Q. What are the optimal conditions for using this substrate in β-glucosidase/cellobiohydrolase assays?

  • Methodological Answer : Dissolve the substrate in DMSO (10 mM stock) and dilute in buffer (pH 5.0–6.0, citrate-phosphate). Incubate with enzyme at 37°C, and monitor 4-nitrophenol release spectrophotometrically (λ=405 nm). Include controls for non-enzymatic hydrolysis. Kinetic parameters (Km, Vmax) are calculated using Lineweaver-Burk or Michaelis-Menten plots .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Km values for β-glucosidases using 4-nitrophenyl-β-D-cellobioside?

  • Methodological Answer : Discrepancies often arise from enzyme sources (e.g., microbial vs. plant), assay pH, or substrate preparation. Standardize protocols by:

  • Using ultra-pure water (HPLC-grade) to avoid ionic interference.
  • Pre-incubating enzyme-substrate mixtures to stabilize temperature.
  • Validating enzyme activity with a reference substrate (e.g., cellobiose). Cross-check results via isothermal titration calorimetry (ITC) to dissociate binding vs. catalytic effects .

Q. What computational strategies predict the interaction of 4-nitrophenyl-β-D-cellobioside with novel cellulases?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) use the substrate’s SMILES notation (C1=CC(=CC=C1N+[O-])O[C@H]2C@@HO) to model binding to catalytic domains. Focus on conserved residues (e.g., Glu, Asp in GH1/GH3 families). Validate predictions with mutagenesis (e.g., E231A mutants in Trichoderma reesei Cel7A) .

Q. How does 4-nitrophenyl-β-D-cellobioside compare to analogs (e.g., 4-nitrophenyl-β-D-xyloside) in probing substrate specificity of hemicellulases?

  • Methodological Answer : Conduct competitive inhibition assays with mixed substrates. For β-xylosidases, co-incubate 4-nitrophenyl-β-D-cellobioside and xyloside analogs to measure IC50. Use stopped-flow fluorometry for real-time kinetics. Structural differences (e.g., cellobiose vs. xylose backbone) affect binding entropy, quantified via thermodynamic profiling (ΔG, ΔH) .

Q. Notes for Methodological Rigor

  • Storage : Store lyophilized substrate at 2–8°C in desiccated conditions to prevent hydrolysis. Reconstitute in anhydrous DMSO for long-term stability .
  • Data Reproducibility : Report enzyme units (IU/mg), substrate lot numbers, and buffer ionic strength (e.g., 50 mM Na-acetate). Use triplicate technical replicates and statistical validation (ANOVA, p<0.05) .

特性

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYJZWFYUSNIPN-KFRZSCGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3482-57-3
Record name 4-Nitrophenyl beta-cellobioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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